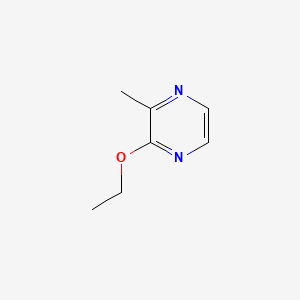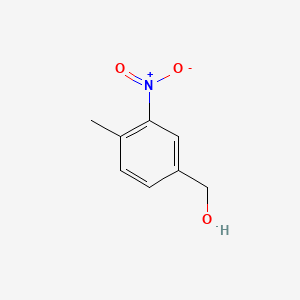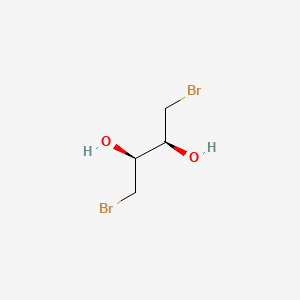
(2s,3s)-1,4-Dibromobutane-2,3-diol
Overview
Description
“(2s,3s)-1,4-Dibromobutane-2,3-diol” is a compound that contains two chiral centers . The (2S,3S) notation indicates that both chiral centers have an S configuration . The numbers 2 and 3 in the notation refer to the carbon positions in the molecule .
Molecular Structure Analysis
The molecular structure of “(2s,3s)-1,4-Dibromobutane-2,3-diol” can be analyzed based on its notation. The (2S,3S) notation indicates that the molecule has two chiral centers, both of which have an S configuration . In general, a structure with n stereocenters will have 2^n different stereoisomers .
Scientific Research Applications
Chromatographic Separation
(2S,3S)-1,4-Dibromobutane-2,3-diol and its isomers have been separated using gas chromatography, particularly in the form of derivatives such as silyl, acetyl, and trifluoroacetyl derivatives. The separation efficiency varied across stationary phases of different polarities, with the meso isomers showing higher retention times than the racemic isomers. This separation technique elucidates the compound's possible conformations based on elution order, highlighting its utility in analytical chemistry (E. Tomori, 1981).
Biotechnological Production
Research has demonstrated the feasibility of biotechnologically producing (2S,3S)-butane-2,3-diol, a compound closely related to (2S,3S)-1,4-Dibromobutane-2,3-diol, from glucose using genetically engineered Escherichia coli. This microbial fermentation process represents a promising avenue for producing (2S,3S)-butane-2,3-diol with high stereoisomeric purity, highlighting the potential of (2S,3S)-1,4-Dibromobutane-2,3-diol and its derivatives in sustainable chemical production (Haipei Chu et al., 2015).
Catalytic Reduction
The catalytic reductions of 1,4-dibromobutane, which is structurally related to (2S,3S)-1,4-Dibromobutane-2,3-diol, have been studied using nickel(I) salen as a mediator. This research provides insights into the catalytic reduction mechanisms, showcasing the versatility of (2S,3S)-1,4-Dibromobutane-2,3-diol and related compounds in organic synthesis and catalysis (C. Dahm & D. Peters, 1996).
Electrochemical Reduction
Studies on the electrochemical reduction of 1,4-dibromobutane offer valuable insights into the electrochemical behaviors and potential applications of (2S,3S)-1,4-Dibromobutane-2,3-diol in synthesizing various organic compounds through electrochemical methods. These reductions lead to a variety of products, demonstrating the compound's potential in synthetic organic chemistry (Wayne A. Pritts & D. Peters, 1995).
properties
IUPAC Name |
(2S,3S)-1,4-dibromobutane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWDQAHYPSENAC-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CBr)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](CBr)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2s,3s)-1,4-Dibromobutane-2,3-diol | |
CAS RN |
299-70-7 | |
| Record name | 2,3-Butanediol, 1,4-dibromo-, (theta,theta)-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




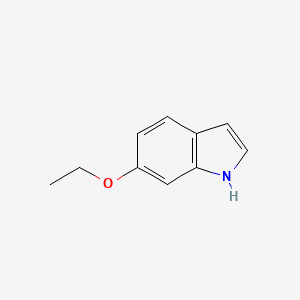

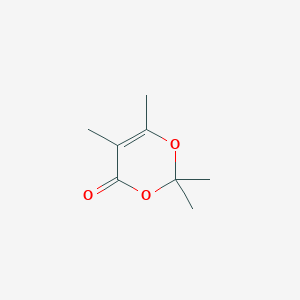

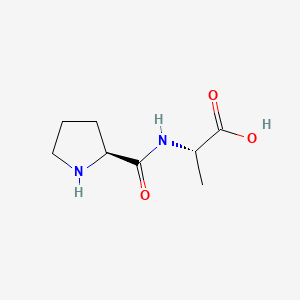
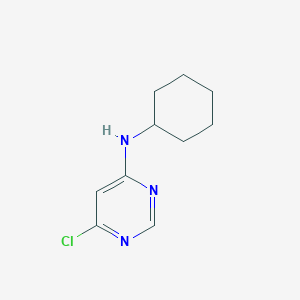
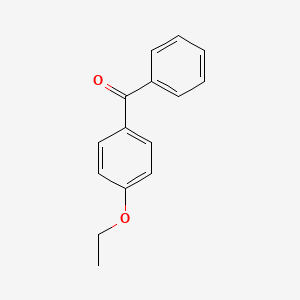
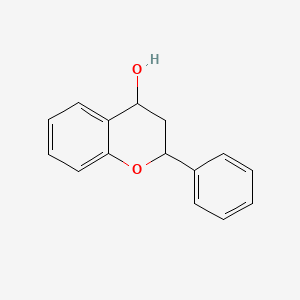

![Magnesium, chloro[(2-methylphenyl)methyl]-](/img/structure/B1583610.png)
